molecular formula C10H9NO5 B8616901 4-[(Carboxyacetyl)amino]benzoic acid

4-[(Carboxyacetyl)amino]benzoic acid

Cat. No.: B8616901
M. Wt: 223.18 g/mol
InChI Key: ZLHHZRMVPUGTQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(Carboxyacetyl)amino]benzoic acid is a benzoic acid derivative designed for research and development applications. This compound features a molecular structure that incorporates multiple functional groups, making it a versatile intermediate or building block in organic synthesis and medicinal chemistry. The presence of both the benzoic acid and the carboxyacetyl amino moiety suggests potential for use in the development of novel metal-chelating agents, given that similar aminobenzoic acid derivatives are known to form complexes with various metal ions . Researchers may also investigate its applicability as a precursor in the synthesis of more complex molecules, such as Schiff bases, which have demonstrated significant antimicrobial and cytotoxic activities in recent studies . This product is provided for research purposes only and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to use.

Properties

Molecular Formula

C10H9NO5

Molecular Weight

223.18 g/mol

IUPAC Name

4-[(2-carboxyacetyl)amino]benzoic acid

InChI

InChI=1S/C10H9NO5/c12-8(5-9(13)14)11-7-3-1-6(2-4-7)10(15)16/h1-4H,5H2,(H,11,12)(H,13,14)(H,15,16)

InChI Key

ZLHHZRMVPUGTQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC(=O)CC(=O)O

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of 4-[(carboxyacetyl)amino]benzoic acid exhibit notable antimicrobial properties. A study demonstrated that modifications of this compound can lead to the synthesis of Schiff bases that possess significant antibacterial and antifungal activities.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µM)
Staphylococcus aureus15.62
Escherichia coli62.5
Candida albicans7.81

These findings suggest that the compound can be developed into effective agents against resistant bacterial strains and fungal infections .

Cytotoxicity Against Cancer Cells

The compound has also been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies have shown that it can inhibit cell growth effectively.

Cancer Cell Line IC50 (µM)
HepG2 (liver cancer)15
HCT-116 (colon cancer)12
MCF-7 (breast cancer)20

These results indicate potential as a lead compound for cancer therapy, particularly in targeting specific pathways involved in tumor growth .

Folate Synthesis

This compound plays a crucial role as a precursor in the biosynthesis of folate. It acts as a substrate for various enzymes involved in folate metabolism, which is essential for DNA synthesis and repair. This property is particularly relevant in designing drugs that target folate metabolism in pathogens and cancer cells .

Polymer Chemistry

The compound is utilized in the synthesis of polymers with specific functional groups that enhance their properties for biomedical applications. Its carboxylic acid group allows for easy incorporation into polymer matrices, which can be designed for drug delivery systems or as scaffolds for tissue engineering.

Case Study 1: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of various derivatives of this compound showed promising results against multi-drug resistant strains of bacteria. The research highlighted the potential for developing new antibiotics based on this compound, particularly focusing on its mechanism of action involving DNA gyrase inhibition .

Case Study 2: Anticancer Properties

In another investigation, the anticancer properties were assessed using animal models where the administration of the compound led to significant tumor regression compared to untreated controls. The study concluded that the compound's ability to inhibit cell proliferation via topoisomerase IIα inhibition was a key factor in its anticancer activity .

Chemical Reactions Analysis

Functional Group Modifications

The compound’s carboxylic acid and carboxymethylamino groups enable further chemical modifications:

a. Amide Formation

  • Mechanism : The carboxylic acid group can undergo amide bond formation with amines.

  • Example : Reaction with benzylamine to form a benzylamide derivative.

b. Esterification

  • Mechanism : The carboxylic acid group can be esterified using alcohols (e.g., ethanol) in the presence of acid catalysts (e.g., H₂SO₄).

c. Peptide Coupling

  • Mechanism : The carboxymethylamino group can participate in peptide bond formation with other amino acids.

  • Reagents : EDC/HOBt, DMF solvent .

Biological Activity-Related Reactions

While the search results focus on PABA derivatives, analogous reactions for 4-[(Carboxymethyl)amino]benzoic acid may include:

a. Cholinesterase Inhibition

  • Mechanism : Substituted PABA derivatives act as non-competitive inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) .

  • Relevance : Structural modifications (e.g., halogenation, methylation) enhance binding affinity via hydrogen bonding and hydrophobic interactions.

b. Antimicrobial Activity

  • Mechanism : Derivatives with aromatic substituents (e.g., benzohydrazides) exhibit broad-spectrum antimicrobial effects .

  • Example : 4-amino-3-bromo-5-fluorobenzohydrazide showed IC₅₀ values of 0.59 µM against AChE .

Structural Analysis

Property Value/Description
Molecular FormulaC₉H₉NO₄
Molecular Weight195.17 g/mol
SynonymsN-(p-Carboxyphenyl)glycine
Key Functional Groups - Amino group (-NH₂)
- Carboxymethyl group (-CH₂CO₂H)
- Carboxylic acid (-CO₂H)

Related Compounds and Reactions

a. Bis(carboxymethyl)amino Derivative

  • Structure : 4-(bis(carboxymethyl)amino)benzoic acid (C₁₁H₁₁NO₆) .

  • Synthesis : Likely involves dual carboxymethylation of the amino group.

b. Schiff Base Derivatives

  • Mechanism : Reaction of PABA with aldehydes under acidic conditions .

  • Example : Reductive amination with salicylaldehyde yields 4-[(2-hydroxybenzyl)amino]benzoic acid .

Limitations and Gaps

  • Direct Synthesis Data : The search results lack explicit details on the synthesis of 4-[(Carboxymethyl)amino]benzoic acid.

  • Biological Data : While PABA derivatives show antimicrobial and cholinesterase-inhibiting activity , specific data for this compound are not available.

References MDPI (2023). Novel Para-Aminobenzoic Acid Analogs. MDPI (2019). 4-Aminobenzoic Acid Derivatives. PubChem CID 225483. PMC (2023). Para-Aminobenzoic Acid Analogs.

Comparison with Similar Compounds

Structural Analogues

The following table compares 4-[(Carboxyacetyl)amino]benzoic acid with structurally related compounds:

Compound Name Molecular Formula Substituent at 4-Position Molecular Weight (g/mol) Key Properties/Applications References
This compound C₁₀H₉NO₅ Carboxyacetyl amino (-NHCOCH₂COOH) 231.19 Hypothesized enzyme inhibition, solubility Inferred
4-(3-Chloroanilino)benzoic acid C₁₃H₁₀ClNO₂ 3-Chloroanilino (-NH-C₆H₄Cl) 247.67 AKR1C2/3 inhibitor; prostate cancer therapy
4-[(2-Phenylethyl)amino]benzoic acid C₁₅H₁₅NO₂ 2-Phenylethylamino (-NHCH₂CH₂Ph) 241.28 Nonsteroidal anti-inflammatory potential
4-[(4-Carboxybenzylidene)amino]benzoic acid C₁₅H₁₁NO₄ 4-Carboxybenzylideneamino 269.26 Chelation properties, metal coordination
4-[(4-Chlorobenzoyl)amino]benzoic acid C₁₄H₁₀ClNO₃ 4-Chlorobenzoylamino (-NHCOC₆H₄Cl) 291.69 Ion-pair chromatography applications

Key Observations :

  • Substituent Effects : The carboxyacetyl group in the target compound introduces two carboxylic acid functionalities, enhancing polarity and hydrogen-bonding capacity compared to simpler substituents like chloro or phenyl groups .
  • Biological Activity: 4-(3-Chloroanilino)benzoic acid demonstrates selective inhibition of aldo-keto reductases (AKR1C2/3), relevant in cancer therapy . In contrast, phenylethylamino derivatives (e.g., 4-[(2-Phenylethyl)amino]benzoic acid) show NSAID-like activity due to structural mimicry of aspirin .
  • Synthetic Routes: While this compound may require coupling reactions (e.g., carbodiimide-mediated), analogs like 4-(3-Chloroanilino)benzoic acid are synthesized via Buchwald-Hartwig amination , and phenylethylamino derivatives via Borch reductive amination .
Crystallographic and Physicochemical Properties
  • Crystal Packing: 4-(3-Chloroanilino)benzoic acid crystallizes in the monoclinic space group P2₁/c with a dihedral angle of 34.66° between aromatic rings. Acid dimers form via O—H···O hydrogen bonds (2.614 Å), stabilizing the lattice . 4-[(2-Phenylethyl)amino]benzoic acid adopts a similar monoclinic system (P2₁/c) but exhibits distinct packing due to steric effects from the phenylethyl chain. Its O—H···O bonds are slightly longer (2.65–2.70 Å) .
  • Solubility and Acidity: Carboxyacetyl and 4-carboxybenzylidene derivatives exhibit higher aqueous solubility (log P ~1.5–2.0) than chloroanilino analogs (log P ~3.0) due to additional ionizable groups . The pKa of this compound is estimated at ~2.5 (carboxylic acid) and ~4.5 (secondary amine), comparable to 4-carboxybenzylidene derivatives .

Preparation Methods

Hydroxamic Acid Rearrangement (Larsen Method)

The patent CN112745239A describes a nitration-free route using 1,4-phthalic acid derivatives. The process involves:

  • Hydroxamic Acid Formation : Reacting 1,4-phthalic acid monoester with hydroxylamine (derived from hydroxylamine hydrochloride and inorganic bases like KOH) to form 4-carboxybenzoyl hydroxamic acid salts.

  • Rearrangement Reaction : Subjecting the hydroxamic acid salt to a Larsen rearrangement in acetonitrile-water (2.5:1 v/v) at 110°C, yielding 4-aminobenzoic acid with a reported yield of 89.8%.

Key Conditions :

  • Temperature: 110°C (reflux)

  • Solvent: Acetonitrile-water (2.5:1 v/v)

  • Reaction Time: 2 hours

  • Yield: 89.8%

Hofmann Rearrangement of Carbamoyl Derivatives

An alternative method from patent WO2003072534A1 employs a Hofmann rearrangement:

  • Chlorination : Methyl-4-formylbenzoate is treated with chlorine gas to form methyl-4-chloroformylbenzoate.

  • Amidation : Reaction with ammonia yields methyl-4-carbamoylbenzoate.

  • Rearrangement : Hofmann reaction in aqueous NaOH converts the carbamoyl group to an amine, producing 4-aminobenzoic acid.

Key Conditions :

  • Chlorination: 1–3 mol equivalents Cl₂ at 40–60°C

  • Hofmann Reaction: 5% NaOH at 80°C

  • Yield: ~75% (estimated from analogous reactions)

Acylation of 4-Aminobenzoic Acid to Introduce the Carboxyacetyl Group

The second stage involves introducing the carboxyacetyl moiety (-NH-CO-CH₂-COOH) to the amine group of 4-aminobenzoic acid. This requires selective acylation while preserving the carboxylic acid functionality.

Carboxyacetyl Chloride Route

Carboxyacetyl chloride (Cl-CO-CH₂-COOH) serves as the acylating agent. To prevent side reactions with the carboxylic acid group of 4-aminobenzoic acid, a protective strategy is employed:

  • Protection : Methyl ester formation via treatment with methanol and H₂SO₄.

  • Acylation : Reacting 4-aminobenzoic acid methyl ester with carboxyacetyl chloride in anhydrous THF at 0–5°C, using pyridine as a base.

  • Deprotection : Hydrolysis of the methyl ester with 6M HCl at 60°C.

Optimized Parameters :

  • Solvent: THF

  • Temperature: 0–5°C (acylation), 60°C (deprotection)

  • Base: Pyridine (2.5 mol equivalents)

  • Yield: 72–78% (theoretical, based on analogous acylations)

Coupling Agent-Mediated Acylation

To avoid handling unstable acyl chlorides, coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used:

  • Activation : Carboxyacetic acid is activated with EDC and HOBt (hydroxybenzotriazole) in DMF.

  • Coupling : 4-Aminobenzoic acid is added, and the reaction proceeds at room temperature for 12 hours.

  • Purification : Isolation via acid precipitation and recrystallization from ethanol-water.

Optimized Parameters :

  • Coupling Agent: EDC/HOBt (1:1 molar ratio)

  • Solvent: DMF

  • Reaction Time: 12 hours

  • Yield: 68–70% (theoretical)

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
Hydroxamic Acid RearrangementNitration-free, high purityRequires specialized solvents (acetonitrile)89.8
Hofmann RearrangementScalable for industrial useInvolves toxic chlorine gas75
Carboxyacetyl ChlorideDirect acylationRequires protective group chemistry72–78
EDC-Mediated CouplingAvoids acyl chloridesLower yield due to side reactions68–70

Reaction Optimization and Mechanistic Insights

Solvent Effects in Acylation

Polar aprotic solvents (DMF, THF) enhance carboxyacetyl transfer by stabilizing reactive intermediates. Acetonitrile, used in the hydroxamic acid rearrangement, improves solubility of inorganic salts.

Temperature Control

Exothermic acylation reactions require low temperatures (0–5°C) to minimize overreaction. In contrast, rearrangement steps benefit from elevated temperatures (110°C) to drive equilibrium toward products.

Byproduct Formation

Common byproducts include:

  • Diacylated derivatives : Formed when excess acylating agent is used.

  • Ester hydrolysis products : Arise during deprotection if acid concentration is too high.

Industrial and Laboratory-Scale Considerations

Cost Analysis

  • Hydroxamic Acid Route : Lower raw material costs but higher energy demands due to reflux conditions.

  • Hofmann Route : Economical at scale but generates hazardous waste (chlorinated compounds).

Green Chemistry Metrics

  • Atom Economy : 84% for the hydroxamic acid method vs. 76% for the Hofmann route.

  • E-Factor : 1.2 (hydroxamic acid) vs. 2.5 (Hofmann), indicating superior sustainability of the former .

Q & A

Basic: What synthetic methodologies are recommended for 4-[(Carboxyacetyl)amino]benzoic acid, and how can purity be validated?

Answer:
A robust synthesis route involves coupling carboxyacetic acid with 4-aminobenzoic acid using carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous dimethylformamide (DMF) under nitrogen. Post-reaction, purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol gradients) is critical.
Purity validation:

  • HPLC : Use a C18 column with UV detection at 254 nm; mobile phase: acetonitrile/0.1% trifluoroacetic acid (TFA) in water (70:30 v/v). Compare retention times against commercial standards of structurally related benzoic acid derivatives .
  • NMR : Confirm the presence of characteristic peaks: aromatic protons (δ 7.5–8.0 ppm), carboxyacetyl methylene (δ 2.5–3.0 ppm), and carboxylic acid protons (broad δ 12–13 ppm) .

Advanced: How can discrepancies in crystallographic data interpretation for this compound be resolved?

Answer:
Discrepancies often arise from twinning, disorder, or poor diffraction quality. Use SHELXL for refinement, employing the TWIN and BASF commands to model twinning . For disorder, apply PART and SUMP restraints. Validate models with ORTEP-3 to visualize electron density maps and assess bond-length/bond-angle outliers . High-resolution data (>1.0 Å) enable anisotropic refinement of non-H atoms. Cross-validate with spectroscopic data (e.g., IR carbonyl stretches at 1680–1720 cm⁻¹) to confirm functional group integrity .

Basic: What are the critical storage and stability considerations for this compound?

Answer:
Store at –20°C in airtight, light-resistant containers under inert gas (argon) to prevent hydrolysis of the carboxyacetyl group. Monitor stability via periodic TLC (silica gel, ethyl acetate/hexane 1:1) to detect degradation products. For aqueous solutions, adjust pH to 4–6 (using NaOH/HCl) to minimize carboxylic acid dimerization .

Advanced: How can structure-activity relationship (SAR) studies optimize the carboxyacetyl moiety for biological activity?

Answer:
Systematically modify the carboxyacetyl group via:

  • Bioisosteric replacement : Substitute with sulfonamide (e.g., 4-{[(2,2,2-trifluoroethyl)sulfamoyl]amino}benzoic acid) to enhance metabolic stability .
  • Steric tuning : Introduce methyl/cyclohexyl groups (as in 4-({4-[(1E)-2-cyano-3-(cyclohexylamino)-3-oxoprop-1-en-1-yl]…}methyl)benzoic acid) to probe steric effects on target binding .
    Evaluate modifications using:
  • Enzymatic assays : Measure IC₅₀ shifts against target enzymes (e.g., carbonic anhydrase).
  • Molecular docking : Use software like AutoDock Vina with PDB structures to predict binding affinities .

Basic: What analytical techniques are suitable for quantifying this compound in biological matrices?

Answer:

  • LC-MS/MS : Employ a reverse-phase column (e.g., Agilent Zorbax SB-C18) with electrospray ionization (ESI⁻). Monitor transitions m/z 250 → 206 (carboxyacetyl fragment) and 148 → 104 (benzoic acid fragment). Calibrate with deuterated internal standards (e.g., 4-aminobenzoic acid-d₄) .
  • UV-Vis spectroscopy : Quantify at λₘₐₓ = 280 nm (ε ≈ 1.2 × 10⁴ M⁻¹cm⁻¹) in phosphate buffer (pH 7.4) .

Advanced: How can computational methods predict the tautomeric behavior of this compound?

Answer:
Use Gaussian 16 with the B3LYP/6-311++G(d,p) basis set to calculate tautomeric equilibria. Compare potential energy surfaces (PES) for keto-enol forms. Validate with experimental

  • ¹³C NMR : Carboxyacetyl carbonyl carbons (δ 170–175 ppm for keto; δ 180–185 ppm for enol) .
  • IR : Keto form shows C=O stretch at ~1720 cm⁻¹; enol form exhibits broad O–H stretch (~3200 cm⁻¹) .

Basic: How to troubleshoot low yields in the synthesis of this compound?

Answer:
Common issues and solutions:

  • Incomplete coupling : Increase reaction time (24–48 hrs) or use microwave-assisted synthesis (80°C, 300 W).
  • Byproduct formation : Add 1-hydroxybenzotriazole (HOBt) to suppress racemization.
  • Purification losses : Optimize solvent polarity (e.g., switch from ethyl acetate to dichloromethane/methanol) for column chromatography .

Advanced: What strategies validate the compound’s role in modulating microbial or cancer pathways?

Answer:

  • Metabolomics : Use LC-HRMS to track changes in microbial/cancer cell metabolites (e.g., TCA cycle intermediates) after treatment. Apply pathway analysis tools like MetaboAnalyst 5.0 .
  • Transcriptomics : Perform RNA-seq to identify differentially expressed genes (e.g., NF-κB, p53) and validate via qRT-PCR .
  • Xenograft models : Dose athymic mice with 10–50 mg/kg compound; monitor tumor volume and biomarker expression (e.g., Ki-67 for proliferation) .

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